3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H22Cl3N3O5S This compound is notable for its unique structure, which includes multiple methoxy groups and a trichloroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide. The final step involves the reaction of this intermediate with 2-methoxyaniline and a carbothioylating agent under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The trichloroethyl moiety can be reduced to a simpler ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or carboxylic acids, while reduction of the trichloroethyl moiety can produce ethyl derivatives .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,6-DIBROMO-4-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
Uniqueness
The uniqueness of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to variations in the substituents on the aromatic ring .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl3N3O5S/c1-28-13-8-6-5-7-12(13)24-19(32)26-18(20(21,22)23)25-17(27)11-9-14(29-2)16(31-4)15(10-11)30-3/h5-10,18H,1-4H3,(H,25,27)(H2,24,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKRZKQOEIFHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-56-8 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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